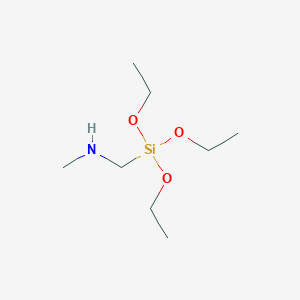
5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid is a fluorinated compound with the CAS Number: 145441-16-3 . It has a molecular weight of 145.09 and its IUPAC name is 5-(fluoromethyl)-3-isoxazolecarboxylic acid . The compound is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It appears as a powder and has a melting point of 142-144 degrees Celsius .
Synthesis Analysis
The synthesis of fluorinated compounds like 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid has been a topic of interest in recent years . Fluorination and fluoroalkylation are the major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds, respectively . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid include a molecular weight of 145.09, a melting point of 142-144 degrees Celsius, and it appears as a powder .
Applications De Recherche Scientifique
Antibacterial Activities
5-(Fluoromethyl)-1,2-oxazole-3-carboxylic Acid and its derivatives exhibit significant antibacterial properties. A study by Cooper et al. (1990) explored the synthesis and antibacterial activities of quinolones containing oxazole substituents, which showed greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative organisms (Cooper, Klock, Chu, & Fernandes, 1990).
Synthesis Methods
Research by Herszman et al. (2019) demonstrated a sustainable synthesis of 5-fluoromethyl-2-oxazoles using electrochemistry, offering a green alternative to conventional reagent-based approaches (Herszman, Berger, & Waldvogel, 2019).
Pharmaceutical Application
Christov et al. (2006) discussed the preparation of compounds like 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid, which have potential pharmaceutical applications due to their unique structural features (Christov, Kozekov, & Palamareva, 2006).
Amino Acid Synthesis
Burger et al. (2006) demonstrated the synthesis of α-trifluoromethyl α-amino acids using 5-fluoro-4-trifluoromethyl-1,3-oxazole as a synthetic equivalent, showcasing the compound's utility in the production of specialized amino acids (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).
Organic Synthesis
The compound's utility extends to organic synthesis, as demonstrated by Wasserman et al. (1981), who used oxazoles as masked forms of activated carboxylic acids for the synthesis of macrolides (Wasserman, Gambale, & Pulwer, 1981).
Biologically Active Compounds
Ferrini et al. (2015) explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for the preparation of biologically active compounds based on the triazole scaffold, demonstrating the compound's potential in drug discovery (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUKMWOGVJZCSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438807 |
Source


|
| Record name | 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid | |
CAS RN |
145441-16-3 |
Source


|
| Record name | 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)
![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)



![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)






